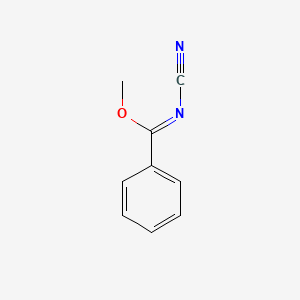

Methyl N-cyanobenzimidate

Overview

Description

Methyl N-cyanobenzimidate is an organic compound that belongs to the class of imidates It is characterized by the presence of a cyano group (–CN) attached to the nitrogen atom of the imidate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl N-cyanobenzimidate can be synthesized through a cyanoimidation reaction. One common method involves the reaction of benzaldehyde with cyanamide in the presence of a base such as tert-butoxide and an oxidant like N-bromosuccinimide (NBS). The reaction is typically carried out in methanol at room temperature, followed by heating to 50°C for 12 hours. The product is then purified using flash chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl N-cyanobenzimidate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles.

Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds such as 1,2,4-triazoles.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Cyclization Conditions: Cyclization reactions often require the presence of a base and heating to facilitate the formation of the desired heterocyclic product.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted benzimidates can be formed.

Cyclization Products: Cyclization typically yields heterocyclic compounds like 1,2,4-triazoles.

Scientific Research Applications

Organic Synthesis

Methyl N-cyanobenzimidate serves as an important building block in the synthesis of various bioactive compounds. Its utility stems from the ability to undergo nucleophilic substitutions and cycloaddition reactions, which are critical in constructing complex molecules.

Case Study: Synthesis of Benzimidazole Derivatives

A study demonstrated the use of this compound in synthesizing novel benzimidazole derivatives that exhibited significant antiproliferative activity against cancer cell lines. The derivatives were evaluated for their IC50 values, showcasing their potential as anticancer agents. The results indicated that modifications to the benzimidazole structure could enhance biological activity, with some derivatives achieving IC50 values as low as 1.2 µM against specific cancer cells .

Medicinal Chemistry

The medicinal properties of this compound have been explored in various pharmacological studies. Its derivatives have shown promise in treating conditions such as cancer and bacterial infections.

Anticancer Activity

Research has highlighted that certain derivatives of this compound possess strong antiproliferative effects on multiple cancer cell lines. For instance, compounds derived from this scaffold demonstrated selective activity against MCF-7 breast cancer cells, with IC50 values indicating potent inhibition of cell growth .

Antibacterial Properties

Additionally, some derivatives have exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were reported to be as low as 8 µM for select compounds, suggesting their potential use in developing new antibacterial agents .

Agricultural Applications

This compound and its derivatives are being investigated for their potential as agrochemicals, specifically herbicides and fungicides.

Herbicide Development

The compound's structural features allow it to act as a precursor for synthesizing selective herbicides targeting specific weed species while minimizing harm to crops. Research into its efficacy in controlling weed growth has shown promising results, paving the way for further development in agricultural chemistry .

Data Table: Summary of Biological Activities

| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) | MIC (µM) |

|---|---|---|---|---|

| This compound | Antiproliferative | MCF-7 | 1.2 | - |

| Derivative A | Antibacterial | S. aureus | - | 8 |

| Derivative B | Antibacterial | E. faecalis | - | 16 |

Mechanism of Action

The mechanism of action of methyl N-cyanobenzimidate involves its reactivity towards nucleophiles and its ability to form stable intermediates. The cyano group can act as an electron-withdrawing group, enhancing the electrophilicity of the imidate moiety. This makes it a versatile intermediate in various organic transformations .

Comparison with Similar Compounds

N-cyanoisoureas: These compounds share the cyano group but differ in their structural framework.

N-acylimidates: Similar in structure but with an acyl group instead of a cyano group.

Uniqueness: Methyl N-cyanobenzimidate is unique due to its specific reactivity profile, which allows for the formation of a wide range of products through substitution and cyclization reactions. Its ability to act as an intermediate in the synthesis of heterocyclic compounds sets it apart from other similar compounds .

Biological Activity

Methyl N-cyanobenzimidate (C9H8N2O) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzimidazole core with a cyanomethyl substituent. Its molecular structure is crucial for its biological activity, as variations in substituents can significantly influence its pharmacological properties.

Biological Activity Overview

- Anticancer Activity : this compound has been shown to exhibit cytotoxic effects against various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

- Mechanism of Action : The compound's mechanism involves the disruption of cellular processes that lead to cancer cell proliferation. It is believed to interact with specific cellular targets, potentially affecting signal transduction pathways involved in cell survival and apoptosis .

- Toxicity and Safety : Preliminary assessments suggest that while this compound shows promise in anticancer applications, its safety profile requires thorough investigation. Toxicity studies are essential to determine safe dosage levels and any potential side effects in vivo .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

- In Vitro Studies : Research has demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values obtained from these studies indicate potent activity .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds reveal that modifications to the benzimidazole ring can enhance or diminish biological activity. For instance, introducing different functional groups at specific positions on the ring can lead to variations in potency and selectivity against cancer cells .

Data Table: Biological Activity Summary

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study 1 | Breast Cancer (MCF-7) | 5.0 | Significant cytotoxicity |

| Study 2 | Lung Cancer (A549) | 3.2 | Induction of apoptosis |

| Study 3 | Colon Cancer (HT-29) | 4.7 | Cell cycle arrest |

Q & A

Basic Questions

Q. What are the key considerations for synthesizing Methyl N-cyanobenzimidate with high purity?

- Methodological Answer : Synthesis requires strict control of reaction conditions, including stoichiometric ratios, solvent selection (e.g., anhydrous methanol), and temperature (typically 0–5°C for imidate formation). Post-reaction purification via recrystallization or column chromatography is critical. Characterization using H NMR, C NMR, and GC-MS ensures structural confirmation .

- Example Table :

| Parameter | Optimal Range | Purpose |

|---|---|---|

| Temperature | 0–5°C | Minimize side reactions |

| Solvent | Anhydrous MeOH | Enhance nucleophilicity |

| Purification | Column chromatography | Remove unreacted precursors |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- H/C NMR : Confirm molecular structure and substituent positions.

- IR Spectroscopy : Identify functional groups (e.g., C≡N stretch ~2200 cm).

- GC-MS : Verify molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve crystal packing and bond angles (CCDC 1965367) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Follow S22 (avoid inhaling dust) and S24/25 (prevent skin/eye contact). Use fume hoods, PPE (gloves, goggles), and proper waste disposal. Monitor for respiratory irritation during prolonged exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Use Design of Experiments (DOE) to test variables:

- Catalyst loading (e.g., HCl vs. HSO).

- Solvent polarity (e.g., DMF vs. THF).

- Reaction time (kinetic monitoring via TLC).

Statistical analysis (ANOVA) identifies significant factors. Reference literature protocols to benchmark results .

Q. How to resolve discrepancies in spectroscopic data from different synthesis batches?

- Methodological Answer :

Cross-validate data with primary literature (e.g., compare H NMR shifts with published values).

Repeat experiments under controlled conditions.

Use multivariate analysis (e.g., PCA) to detect outliers.

Re-examine purification steps for residual solvents or byproducts .

Q. What computational methods are suitable for studying the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Model electron density distribution and frontier orbitals (HOMO/LUMO).

- Molecular Dynamics (MD) : Simulate solvent interactions and stability.

- QSPR Models : Correlate structural features with reactivity. Validate predictions with experimental data (e.g., Hammett constants) .

Q. How to design experiments to explore the reactivity of this compound under various conditions?

- Methodological Answer :

Define Objectives : E.g., assess hydrolysis kinetics or nucleophilic substitution pathways.

Variables : pH, temperature, nucleophile concentration.

Analytical Tools : Use HPLC for kinetic profiling; N-labeled analogs for mechanistic studies.

Milestones : Establish timelines for data collection and peer review .

Q. How to integrate experimental findings with computational models to predict reaction pathways?

- Methodological Answer :

- Hybrid Workflow :

Generate experimental kinetic data.

Calibrate computational models (e.g., transition state theory).

Validate predictions via isotope labeling or trapping intermediates.

Properties

IUPAC Name |

methyl N-cyanobenzenecarboximidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-12-9(11-7-10)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJTXVINLQYRNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=NC#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001297036 | |

| Record name | Methyl N-cyanobenzenecarboximidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6041-23-2 | |

| Record name | Methyl N-cyanobenzenecarboximidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6041-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N-cyanobenzimidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006041232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl N-cyanobenzenecarboximidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-cyanobenzimidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.